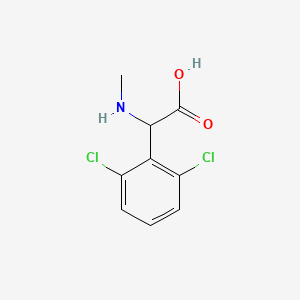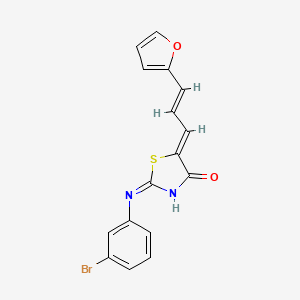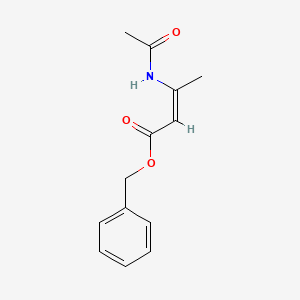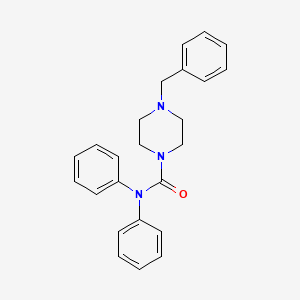
2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid is an organic compound that belongs to the class of phenylacetic acids. Compounds in this class are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichlorobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a nitrile through a reaction with hydroxylamine hydrochloride.
Reduction: The nitrile is then reduced to an amine using hydrogen gas in the presence of a palladium catalyst.
Acylation: The amine is acylated with chloroacetic acid to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming carboxylic acids or ketones.
Reduction: Reduction reactions may convert the compound to its corresponding alcohol or amine derivatives.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of 2-(2,6-Dichlorophenyl)acetic acid.
Reduction: Formation of 2-(2,6-Dichlorophenyl)-2-(methylamino)ethanol.
Substitution: Formation of various substituted phenylacetic acids.
Scientific Research Applications
2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dichlorophenyl)acetic acid
- 2-(2,6-Dichlorophenyl)-2-aminoacetic acid
- 2-(2,6-Dichlorophenyl)-2-(ethylamino)acetic acid
Comparison
Compared to similar compounds, 2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid may exhibit unique properties such as:
- Higher Potency : Due to the presence of the methylamino group.
- Different Solubility : Influenced by the specific functional groups attached to the phenyl ring.
- Distinct Biological Activity : Resulting from its specific molecular interactions.
Properties
Molecular Formula |
C9H9Cl2NO2 |
|---|---|
Molecular Weight |
234.08 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-2-(methylamino)acetic acid |
InChI |
InChI=1S/C9H9Cl2NO2/c1-12-8(9(13)14)7-5(10)3-2-4-6(7)11/h2-4,8,12H,1H3,(H,13,14) |
InChI Key |
XTGACMQDOADNHH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=C(C=CC=C1Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12125613.png)

![butyl 2-amino-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12125621.png)

![6-[4-(2-methoxyphenyl)piperazin-1-yl]-7H-purine](/img/structure/B12125632.png)

)amin e](/img/structure/B12125645.png)
![Ethyl 1-[(3-chlorophenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B12125648.png)

![4-[(5Z)-5-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12125673.png)
![[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3-methyl-](/img/structure/B12125681.png)


![2-Methoxy-5-(3-methylbutyl)indolo[2,3-b]quinoxaline](/img/structure/B12125707.png)
